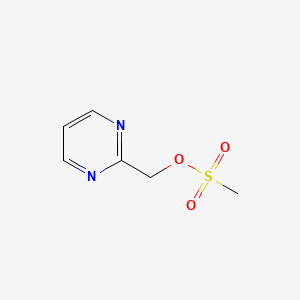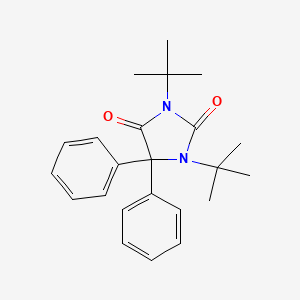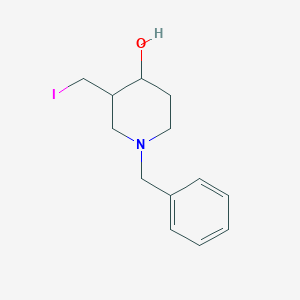
1-Benzyl-3-(iodomethyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Benzyl-3-(iodomethyl)piperidin-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of piperidine with benzyl halides, followed by iodination of the resulting intermediate . The reaction conditions often involve the use of strong bases and iodinating agents such as iodine or N-iodosuccinimide (NIS) . Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-Benzyl-3-(iodomethyl)piperidin-4-ol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution with amines can produce secondary or tertiary amines .
Scientific Research Applications
1-Benzyl-3-(iodomethyl)piperidin-4-ol has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(iodomethyl)piperidin-4-ol largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition . The molecular pathways involved can vary, but often include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
1-Benzyl-3-(iodomethyl)piperidin-4-ol can be compared with other piperidine derivatives such as:
1-Benzylpiperidin-4-ol: Lacks the iodomethyl group, which may result in different reactivity and biological activity.
3-Iodomethylpiperidine: Lacks the benzyl group, affecting its lipophilicity and potential interactions with biological targets.
4-Hydroxypiperidine: A simpler structure that may not exhibit the same range of chemical reactivity or biological activity.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C13H18INO |
|---|---|
Molecular Weight |
331.19 g/mol |
IUPAC Name |
1-benzyl-3-(iodomethyl)piperidin-4-ol |
InChI |
InChI=1S/C13H18INO/c14-8-12-10-15(7-6-13(12)16)9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2 |
InChI Key |
MXSYFPRXPHBQHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1O)CI)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




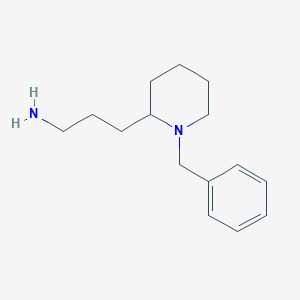
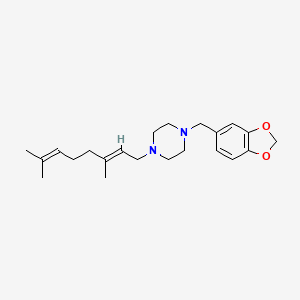
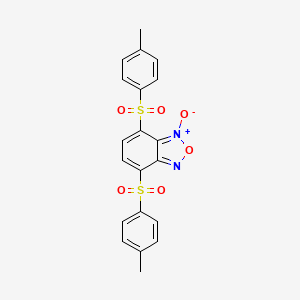
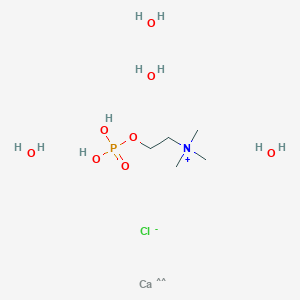

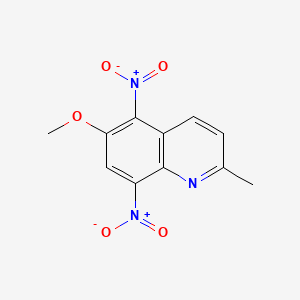
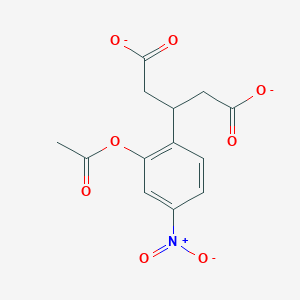
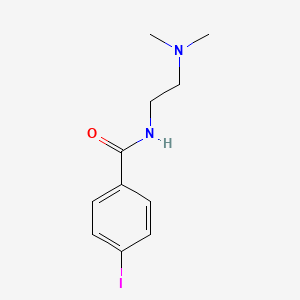
![4-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13961336.png)
